molecular formula C21H22N2O3 B12181370 N-(3-acetylphenyl)-1-methyl-6-oxo-2-phenylpiperidine-3-carboxamide

N-(3-acetylphenyl)-1-methyl-6-oxo-2-phenylpiperidine-3-carboxamide

Cat. No.: B12181370
M. Wt: 350.4 g/mol
InChI Key: SGWAVVNDCHMAQJ-UHFFFAOYSA-N
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Description

N-(3-acetylphenyl)-1-methyl-6-oxo-2-phenylpiperidine-3-carboxamide is a chemical compound with a molecular formula of C21H22N2O3 and a molecular weight of 350.411 g/mol . This piperidine-3-carboxamide derivative is of significant interest in early-stage pharmacological research, particularly in the field of oncology. Compounds based on the N-arylpiperidine-3-carboxamide scaffold have been identified in high-throughput screens as potential agents that can induce a senescence-like phenotype in human cancer cells . Cellular senescence is a state of irreversible cell cycle arrest that is emerging as a promising therapeutic strategy for cancers such as melanoma. Inducing senescence can halt the proliferation of cancer cells and may lead to their eventual elimination . The piperidine-3-carboxamide core structure is considered crucial for this biological activity, and research indicates that the activity of these compounds is highly stereospecific, with the (S)-configuration often demonstrating superior efficacy . This product is intended for research purposes to further explore these mechanisms and structure-activity relationships. It is supplied for laboratory research use only and is not approved for diagnostic, therapeutic, or any human or veterinary use. Researchers should handle this material with appropriate safety precautions.

Properties

Molecular Formula

C21H22N2O3

Molecular Weight

350.4 g/mol

IUPAC Name

N-(3-acetylphenyl)-1-methyl-6-oxo-2-phenylpiperidine-3-carboxamide

InChI

InChI=1S/C21H22N2O3/c1-14(24)16-9-6-10-17(13-16)22-21(26)18-11-12-19(25)23(2)20(18)15-7-4-3-5-8-15/h3-10,13,18,20H,11-12H2,1-2H3,(H,22,26)

InChI Key

SGWAVVNDCHMAQJ-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1=CC(=CC=C1)NC(=O)C2CCC(=O)N(C2C3=CC=CC=C3)C

Origin of Product

United States

Preparation Methods

Piperidine Ring Formation

The piperidine scaffold is constructed via aza-Wittig reactions or Castagnoli–Cushman annulation :

  • Aza-Wittig Reaction : Functionalized iminophosphoranes react with phenyl isocyanate under mild conditions to form the piperidine backbone. For example, α-bromo ketones (e.g., 9a–q ) undergo condensation with 2,4-thiazolidinedione (TZD) to yield intermediates, which cyclize under basic conditions (LiOH or t-BuOK) to form the 2-oxazolone core.

  • Castagnoli–Cushman Reaction : Annulation between an imine and a cyclic anhydride (e.g., homophthalic anhydride) generates the 6-oxo-piperidine structure. This method is efficient for introducing the ketone moiety at position 6.

Carboxamide Formation

The carboxamide group is formed by reacting the piperidine-3-carboxylic acid intermediate with 3-acetylaniline :

  • Activation with Chloroformates : The carboxylic acid is activated using ethyl chloroformate and triethylamine, followed by coupling with 3-acetylaniline.

  • Isocyanate Route : Alternatively, 3-acetylphenyl isocyanate reacts directly with the piperidine amine under anhydrous conditions.

Table 1: Representative Reaction Conditions and Yields

StepReagents/ConditionsYield (%)Source
Piperidine cyclizationLiOH, THF, 0–25°C, 12 h78–85
Suzuki couplingPd(PPh₃)₄, K₂CO₃, DME/H₂O, 80°C, 24 h65–72
Carboxamide formationEthyl chloroformate, Et₃N, DCM, 0°C → RT80–88

Solid-Phase Synthesis for High-Throughput Production

Resin-Bound Intermediate Strategy

A Wang resin -linked piperidine precursor enables stepwise functionalization:

  • Resin Loading : The carboxylic acid group of a piperidine derivative is anchored to the resin via ester linkage.

  • On-Resin Modifications : Sequential alkylation (for N-methylation) and coupling (for phenyl/acetyl groups) are performed.

  • Cleavage and Purification : TFA-mediated cleavage releases the final product, purified via column chromatography.

Advantages and Limitations

  • Advantages : Reduces purification steps; ideal for parallel synthesis.

  • Limitations : Lower yields (50–60%) due to incomplete reactions on solid support.

One-Pot Tandem Reactions

Tandem Cyclization-Coupling

A one-pot protocol combines piperidine formation and carboxamide coupling:

  • Cyclization : α-Hydroxy ketones (e.g., 6a–c ) react with potassium cyanate under acidic conditions to form the 2-oxazolone ring.

  • In Situ Coupling : Without isolation, the intermediate reacts with 3-acetylphenyl isocyanate to yield the final product.

Key Optimization Parameters:

  • Temperature Control : Maintaining 0–5°C during isocyanate addition prevents side reactions.

  • Catalyst Use : DMAP (4-dimethylaminopyridine) accelerates the coupling step.

Enantioselective Synthesis

Chiral Auxiliary Approach

  • Chiral Oxazolidinones : (4S)- or (4R)-phenyl-oxazolidin-2-ones (e.g., 14a–b ) serve as templates. After carboxamide formation, the auxiliary is removed via hydrolysis.

  • Asymmetric Hydrogenation : A prochiral enamide intermediate is hydrogenated using a chiral Rh catalyst (e.g., DuPhos) to achieve >90% enantiomeric excess.

Table 2: Enantioselective Method Comparison

MethodCatalystee (%)Yield (%)Source
Chiral oxazolidinones9570
Asymmetric hydrogenationRh-(R,R)-DuPhos9265

Green Chemistry Approaches

Solvent-Free Mechanochemical Synthesis

Ball milling techniques minimize solvent use:

  • Reagents : Piperidine-3-carboxylic acid, 3-acetylaniline, and DCC (dicyclohexylcarbodiimide) are milled with silica gel.

  • Conditions : 30 Hz, 2 h, room temperature.

Microwave-Assisted Synthesis

Microwave irradiation reduces reaction times:

  • Cyclization : 10 min at 150°C vs. 12 h conventionally.

  • Coupling : 5 min at 100°C with HATU as activator.

Chemical Reactions Analysis

Types of Reactions

N-(3-acetylphenyl)-1-methyl-6-oxo-2-phenylpiperidine-3-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate, hydrogen peroxide.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Nucleophiles: Halides, amines, and other nucleophilic species.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines .

Scientific Research Applications

N-(3-acetylphenyl)-1-methyl-6-oxo-2-phenylpiperidine-3-carboxamide has several scientific research applications:

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Structural Analogues

N-(3-Acetylphenyl)-1-Oxo-3-Phenyl-3,4-Dihydro-1H-Isochromene-6-Carboxamide
  • Key Differences : Replaces the piperidine core with a benzopyran (isochromene) ring system. The dihydroisochromene scaffold introduces a fused benzene ring, altering ring strain and conformational flexibility compared to the piperidine backbone .
N-(4-Acetylphenyl)-1-(2-Chloro-6-Fluorobenzyl)-2-Oxo-1,2-Dihydropyridine-3-Carboxamide
  • Key Differences : Features a pyridine ring instead of piperidine, with a 2-chloro-6-fluorobenzyl substituent. The pyridine ring’s aromaticity and electron-withdrawing substituents (Cl, F) enhance electrophilicity and metabolic stability compared to the saturated piperidine .
  • Impact : Increased lipophilicity from halogen substituents may improve blood-brain barrier penetration but could reduce solubility.
(2R,3S)-2-[4-(Cyclopentylamino)Phenyl]-1-(2-Fluoro-6-Methylbenzoyl)-N-[4-Methyl-3-(Trifluoromethyl)Phenyl]Piperidine-3-Carboxamide
  • Key Differences: Shares the piperidine-carboxamide core but incorporates a trifluoromethyl group and cyclopentylamino substituent. The trifluoromethyl group enhances electron-withdrawing effects and resistance to oxidative metabolism .
  • Impact : Improved selectivity for membrane receptors due to steric and electronic effects of the trifluoromethyl group.

Pharmacological Comparison

GPCR Interactions
  • LAS-251 (Analog): 4% higher activity than other piperidine derivatives, suggesting subtle structural optimizations (e.g., substituent positioning) enhance binding .
Ion Channel Interactions
  • Voltage-Gated Ion Channels :
    • LAS-250 (Analog) : 2–3× higher selectivity than LAS-251 and others, attributed to its unique membrane receptor targeting via substituents like methyl or halogen groups .
  • Ligand-Gated Ion Channels : Piperidine derivatives show minimal variability (6% difference), implying conserved binding modes despite structural differences .

Physicochemical and ADME Properties

Property Target Compound Isochromene Analog Pyridine Analog Trifluoromethyl Analog
Molecular Weight ~382 g/mol (estimated) 405.43 g/mol 441.85 g/mol 635.52 g/mol
LogP Moderate (~3.5) Higher (~4.0) Highest (~4.5) Moderate (~3.8)
Solubility Moderate (acetyl group) Low (planar aromatic core) Very low (halogens) Low (trifluoromethyl)
Metabolic Stability Susceptible to oxidation Moderate (rigid structure) High (halogen resistance) Very high (CF₃ group)

Key Research Findings

Structural Flexibility vs. Activity : Piperidine derivatives with saturated rings (e.g., target compound) show broader receptor promiscuity compared to rigid analogs like isochromene derivatives .

Halogen Effects : Chloro and fluoro substituents (e.g., in pyridine analog ) enhance metabolic stability but reduce solubility, limiting bioavailability.

Trifluoromethyl Advantage : The trifluoromethyl group in significantly improves selectivity for nuclear receptors, a trait absent in the target compound .

Biological Activity

N-(3-acetylphenyl)-1-methyl-6-oxo-2-phenylpiperidine-3-carboxamide is a compound of interest due to its potential therapeutic applications. Its structural characteristics suggest possible interactions with various biological targets, warranting an exploration of its biological activity.

Chemical Structure and Properties

The compound has the following chemical structure:

  • Molecular Formula : C19H20N2O2
  • Molecular Weight : 308.38 g/mol

Research indicates that compounds similar to this compound may interact with specific receptors in the body, such as chemokine receptors and various enzymes involved in inflammatory pathways. The structure-activity relationship (SAR) studies have highlighted that modifications in the piperidine ring can significantly affect binding affinity and biological activity.

Antimicrobial Activity

A study evaluating similar piperidine derivatives reported significant antimicrobial properties, particularly against Mycobacterium tuberculosis strains. The minimum inhibitory concentration (MIC) values for these derivatives ranged from 2 to 4 µg/mL against standard strains, indicating promising activity against resistant strains as well .

CompoundMIC (µg/mL)Activity Against
Compound A2M. tuberculosis
Compound B4M. tuberculosis
Compound C15.6S. epidermidis

Cytotoxicity

The cytotoxic effects of this compound were assessed using various cell lines, including HaCaT cells. The half-maximal inhibitory concentration (IC50) values indicated that certain derivatives exhibited low toxicity, with selectivity indices (SI) greater than 1, suggesting a favorable therapeutic window .

CompoundIC50 (µg/mL)SI (Selectivity Index)
Compound A12.5>12.5
Compound B20>10

Case Studies

In a recent study focusing on piperidine derivatives, researchers synthesized several compounds and evaluated their biological activities. Notably, one derivative demonstrated a strong antagonistic effect on CCR3-mediated pathways, which are crucial in allergic responses and asthma . This highlights the potential of this compound as a therapeutic agent in treating inflammatory diseases.

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